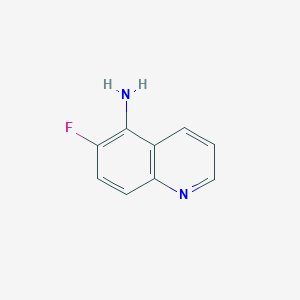

6-Fluoroquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTQDABLIKHWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311399 | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251032-63-9 | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoroquinolin-5-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroquinolin-5-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization profile for this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust, proposed two-step synthesis beginning with the regioselective nitration of 6-fluoroquinoline, followed by the reduction of the resulting nitro intermediate. Detailed hypothetical protocols for each step are provided. Furthermore, this guide presents a full, predicted characterization profile, including physicochemical properties and expected outcomes for key analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, based on established chemical principles and data from analogous structures. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to aid researchers, scientists, and drug development professionals in the potential synthesis and identification of this compound.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This compound is a structurally important isomer within the fluoroaminoquinoline family. Its unique substitution pattern, with an electron-donating amine group and an electron-withdrawing fluorine atom on the benzene ring, makes it a highly attractive starting material for the synthesis of novel bioactive compounds and functional materials. This guide details a proposed, efficient synthetic pathway and the expected analytical characterization of the title compound.

Proposed Synthesis of this compound

A logical and efficient synthesis of this compound can be envisioned via a two-step process starting from commercially available 6-fluoroquinoline. The proposed pathway involves an initial electrophilic nitration to install a nitro group at the C5 position, followed by a standard reduction of the nitro group to the target primary amine.

Synthetic Workflow Diagram

The overall proposed synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and adapted from standard, well-established procedures for analogous chemical transformations.[1] They should be performed with appropriate safety precautions by trained personnel.

Protocol 1: Synthesis of 6-Fluoro-5-nitroquinoline (Intermediate)

This procedure details the electrophilic nitration of 6-fluoroquinoline. The fluorine atom at C6 is an ortho-para director, and electrophilic aromatic substitution on the quinoline ring is heavily favored on the benzene portion at the C5 and C8 positions. Therefore, the formation of the C5-nitro isomer is anticipated as a major product.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL). Cool the acid to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 6-fluoroquinoline (10.0 g, 67.9 mmol) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.7 mL, 112 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the quinoline solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A yellow precipitate should form.

-

Isolation and Purification: Neutralize the cold slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro group using tin(II) chloride, a common and effective method for converting aromatic nitro compounds to amines.

-

Reaction Setup: To a round-bottom flask containing 6-fluoro-5-nitroquinoline (5.0 g, 26.0 mmol), add ethanol (100 mL).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (29.3 g, 130 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Slowly add concentrated hydrochloric acid (25 mL) dropwise via an addition funnel. The reaction is exothermic. Continue refluxing for 3-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water and cool the mixture in an ice bath.

-

Neutralization: Slowly neutralize the acidic solution by adding a 40% aqueous NaOH solution until the pH is >10. The tin salts will precipitate.

-

Extraction and Purification: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization

As no experimental data is publicly available for this compound, the following properties are calculated or predicted based on its structure and data from known isomers.[2][3]

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇FN₂ |

| Molecular Weight | 162.16 g/mol |

| Appearance | Expected to be a solid (e.g., pale yellow or off-white) |

| Exact Mass | 162.0593 Da |

| XLogP3 | ~1.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

Predicted Spectroscopic Data

¹H NMR Spectroscopy (500 MHz, DMSO-d₆):

-

δ ~8.70 ppm (dd, 1H): H2 proton, doublet of doublets.

-

δ ~8.40 ppm (dd, 1H): H4 proton, doublet of doublets.

-

δ ~7.60 ppm (dd, 1H): H8 proton, doublet.

-

δ ~7.50 ppm (dd, 1H): H3 proton, doublet of doublets.

-

δ ~7.30 ppm (d, 1H): H7 proton, doublet with coupling to F.

-

δ ~5.50 ppm (s, 2H): -NH₂ protons, broad singlet, exchangeable with D₂O.

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):

-

9 signals expected.

-

C6 (~158 ppm): Expected to show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

-

C5 (~145 ppm): Carbon bearing the amino group.

-

Other Aromatic Carbons: Signals expected in the range of 110-150 ppm. Carbons ortho and meta to the fluorine atom (C5, C7) will show smaller C-F couplings.

Mass Spectrometry (EI or ESI):

-

[M]⁺ or [M+H]⁺: Expected at m/z = 162.06 or 163.07, corresponding to the molecular formula C₉H₇FN₂.

Visualization of Characterization Workflow

The logical flow for confirming the identity and purity of the synthesized product is outlined below.

Caption: Logical workflow for the purification and characterization of the final product.

References

In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinolin-5-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 6-Fluoroquinolin-5-amine. Due to the limited availability of experimental data for this specific isomer, this document presents a compilation of known and predicted properties for closely related isomers. This information serves as a valuable resource for understanding the compound's potential behavior in biological systems and for designing experimental protocols.

Core Physicochemical Properties

| Property | 6-Fluoroquinolin-2-amine | 6-Fluoroquinolin-8-amine | 5-Fluoroquinolin-6-amine | 6-Fluoroisoquinolin-5-amine |

| Molecular Formula | C₉H₇FN₂ | C₉H₇FN₂ | C₉H₇FN₂ | C₉H₇FN₂ |

| Molecular Weight | 162.17 g/mol | 162.16 g/mol | 162.16 g/mol | 162.16 g/mol |

| Melting Point | 141-148 °C | Not Available | 120-123 °C | Not Available |

| Boiling Point | 335.8 °C at 760 mmHg | Not Available | Not Available | Not Available |

| pKa (Predicted) | 5.96 ± 0.43 | Not Available | Not Available | Not Available |

| logP | 2.537 | 1.9 | Not Available | 1.956 |

| Solubility | Not Available | Not Available | Limited water solubility; soluble in methanol and DMSO. | Not Available |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 | 2 |

| CAS Number | 791626-57-8 | 343-54-4 | 2102409-31-2 | 608515-72-6 |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of key physicochemical properties of aromatic amines like this compound.

Determination of Melting Point

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of the compound is finely powdered.

-

A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.[1]

-

The capillary tube is placed in a melting point apparatus.[2]

-

The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.[3]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

Workflow for Physicochemical Property Determination

Caption: General workflow for synthesis, purification, and physicochemical analysis.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

A measured volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally.

-

The mixture is agitated (e.g., vortexed or sonicated) at a constant temperature.

-

The process is continued until the solid is completely dissolved or a maximum solvent volume is reached.

-

Solubility is expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[5][6]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a common method.

Procedure:

-

A known concentration of the amine is dissolved in a suitable solvent, typically a water-methanol mixture.[7]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[8]

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.[9]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value represents the lipophilicity of a compound and is a key parameter in predicting its pharmacokinetic properties. The shake-flask method is the classical approach.

Procedure:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).[10]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[11]

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.[12]

Synthesis and Reactivity

Synthesis: The synthesis of this compound would likely proceed through a multi-step sequence starting from a substituted benzene or aniline derivative. A common strategy involves the construction of the quinoline ring system via established methods like the Skraup or Friedländer synthesis, followed by the introduction of the fluorine and amino groups at the desired positions.

Generalized Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Reactivity: The chemical reactivity of this compound is dictated by the quinoline ring system and the amino and fluoro substituents.

-

Amino Group: The primary amine at the 5-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Quinoline Ring: The quinoline nucleus is an aromatic heterocyclic system that can participate in electrophilic aromatic substitution reactions. The position of substitution will be influenced by the directing effects of the existing amino and fluoro groups.

-

Fluoro Group: The fluorine atom at the 6-position is generally unreactive towards nucleophilic substitution under standard conditions but can influence the overall electron density and reactivity of the ring system.

Biological Context

Fluoroquinolones are a well-known class of antibiotics.[13] While the primary application of many quinoline derivatives is in antibacterial therapy, substituted aminoquinolines have also been investigated for a range of other biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound would need to be determined through biological screening and mechanism of action studies. The physicochemical properties outlined in this guide are fundamental to understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. enamine.net [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Fluoroquinolones: Chemistry & Action – A Review | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Fluoroquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroquinolin-5-amine is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Understanding its three-dimensional structure and conformational dynamics is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure of this compound, drawing upon established principles of structural chemistry and computational analysis. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide also outlines the standard experimental protocols used for the structural characterization of such compounds and presents a logical workflow for its analysis.

Introduction to this compound

This compound belongs to the fluoroquinolone class of heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous approved drugs. The introduction of a fluorine atom and an amino group at the 6- and 5-positions, respectively, is expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby modulating its biological activity.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a bicyclic quinoline ring system. The fluorine atom at the 6-position and the amino group at the 5-position are substituents on the benzene ring portion of the quinoline.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₇FN₂ | |

| Molecular Weight | 162.16 g/mol | |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Calculated based on related structures. |

| logP (Octanol-Water Partition Coefficient) | 1.9561 | An indicator of lipophilicity. |

| Hydrogen Bond Donors | 1 | From the amino group. |

| Hydrogen Bond Acceptors | 2 | From the quinoline nitrogen and the amino group. |

| Rotatable Bonds | 0 | The core structure is rigid. |

Note: These values are computationally predicted and may vary from experimental results.

Conformational Analysis

The quinoline ring system is largely planar and rigid. The primary conformational flexibility in this compound would arise from the orientation of the amino group. Rotation around the C5-N bond is possible, although it may be sterically hindered by the adjacent fluorine atom at the 6-position. Intramolecular hydrogen bonding between the amino group and the quinoline nitrogen is also a possibility that could influence the preferred conformation.

Computational studies on related fluoroquinolone precursors suggest that intramolecular hydrogen bonds can play a significant role in determining the most stable conformer.[1][2]

Experimental Protocols for Structural Characterization

To definitively determine the molecular structure and conformation of this compound, a combination of synthetic chemistry and analytical techniques would be employed.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process starting from commercially available quinoline precursors. A general synthetic approach could involve:

-

Nitration of a suitable fluoroquinoline precursor.

-

Reduction of the nitro group to an amino group.

Purification of the final compound is critical for obtaining high-quality crystals for X-ray diffraction and for unambiguous spectroscopic analysis. Standard purification techniques include:

-

Column Chromatography: Using silica gel or alumina to separate the desired product from impurities.

-

Recrystallization: To obtain highly pure crystalline material.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

Methodology:

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are used to grow single crystals of sufficient size and quality.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms, their connectivity, and through-space interactions.

Methodology:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR: To identify the number and chemical environment of carbon atoms.

-

¹⁹F NMR: To observe the fluorine atom and its coupling to neighboring protons.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.

-

NOESY: To determine through-space proximity of atoms, which can help in conformational analysis.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the structural characterization of this compound and a potential biological pathway in which it could be involved.

Conclusion

While specific experimental structural data for this compound is not widely published, this guide provides a robust framework for its study. Based on the principles of medicinal and computational chemistry, it is predicted to be a rigid, planar molecule with specific electronic and hydrogen bonding characteristics conferred by its fluoro and amino substituents. The outlined experimental protocols provide a clear path for the definitive structural characterization of this and related novel quinoline derivatives, which is a critical step in the development of new therapeutic agents.

References

Spectroscopic Profile of 6-Fluoroquinolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characteristics of 6-Fluoroquinolin-5-amine. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located in the public domain. This suggests that while the compound may be available commercially, its detailed spectral analysis has not been widely published.

In lieu of experimental data, this document provides a detailed theoretical analysis of the expected spectroscopic properties of this compound. This guide will enable researchers to predict the spectral features of this compound, aiding in its identification and characterization should it be synthesized or analyzed. The methodologies described herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to aromatic amines and fluoroquinoline derivatives.

Predicted Spectroscopic Data

While experimental data is not available, the following tables summarize the predicted spectroscopic characteristics for this compound based on the analysis of similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.6 - 8.8 | dd | J = 4.2, 1.5 |

| H-3 | 7.3 - 7.5 | dd | J = 8.4, 4.2 |

| H-4 | 8.7 - 8.9 | dd | J = 8.4, 1.5 |

| H-7 | 7.2 - 7.4 | t | J ≈ 8.0 |

| H-8 | 7.8 - 8.0 | d | J ≈ 8.0 |

| -NH₂ | 4.5 - 5.5 | br s | - |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 121 - 124 |

| C-4 | 135 - 138 |

| C-4a | 126 - 129 |

| C-5 | 138 - 142 |

| C-6 | 155 - 159 (d, ¹JC-F ≈ 250 Hz) |

| C-7 | 115 - 118 (d, ²JC-F ≈ 20 Hz) |

| C-8 | 128 - 131 (d, ⁴JC-F ≈ 3 Hz) |

| C-8a | 145 - 148 |

Predicted solvent: CDCl₃ or DMSO-d₆. The carbon attached to fluorine (C-6) will exhibit a large coupling constant, and adjacent carbons will show smaller couplings.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1580 - 1620 | Medium to Strong |

| C=N Stretch (quinoline) | 1500 - 1550 | Medium to Strong |

| N-H Bend (amine) | 1600 - 1650 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Analysis Type | Predicted Value/Fragment |

| Molecular Ion (M⁺) | m/z 162.06 |

| Major Fragments | Fragments corresponding to the loss of HCN, H, and potentially retro-Diels-Alder fragmentation of the quinoline system. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. Alternatively, direct infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, particularly for less volatile compounds.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Workflow and Visualization

The general workflow for the spectroscopic analysis of a newly synthesized or acquired compound is outlined below.

Caption: Figure 1. General Workflow for Spectroscopic Analysis

This diagram illustrates the typical process from obtaining a compound to its structural verification using key spectroscopic techniques.

Conclusion

While direct experimental data for this compound is not currently available in public repositories, this guide provides a robust theoretical framework for its spectroscopic properties. The predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer valuable tools for researchers working with this compound. The provided workflow visualization further clarifies the process of chemical analysis. It is anticipated that as research involving this molecule progresses, experimental data will become available and can be compared against the predictions outlined in this document.

The Biological Frontier: An In-depth Technical Guide to the Activity of Novel 6-Fluoroquinolin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, with fluoroquinolone derivatives in particular demonstrating a broad spectrum of biological activities. This technical guide delves into the promising anticancer, antimicrobial, and enzyme-inhibitory properties of novel 6-fluoroquinolin-5-amine derivatives and their close structural analogs. By leveraging the unique electronic properties of the fluorine atom at the C-6 position and the versatile amino group at the C-5 position, these compounds present a compelling profile for the development of new therapeutic agents. This document provides a comprehensive overview of their biological evaluation, including quantitative data, detailed experimental methodologies, and a visual exploration of the key signaling pathways they modulate. While specific research on novel this compound derivatives is emerging, this guide draws upon extensive data from closely related fluoroquinolone and quinoline analogs to provide a robust framework for understanding their therapeutic potential.

Anticancer Activity

Novel fluoroquinolone analogs have shown significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of topoisomerase II, an essential enzyme for DNA replication, leading to cell cycle arrest and the induction of apoptosis.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various quinoline and fluoroquinolone derivatives, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in µM.

Table 1: Cytotoxicity of Quinoline/Fluoroquinolone Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | C-32 | Amelanotic Melanoma | 11.23 ± 0.98 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 15.42 ± 1.12 | [1] | |

| A549 | Lung Adenocarcinoma | 12.87 ± 1.04 | [1] | |

| 5,6,7-trimethoxy quinoline derivative (7e) | A2780 | Ovarian Cancer | 5.02 ± 0.21 | [2] |

| A2780/RCIS | Ovarian Cancer (Cisplatin-resistant) | 5.94 ± 0.33 | [2] | |

| MCF-7 | Breast Cancer | 8.12 ± 0.54 | [2] | |

| SW480 | Colon Cancer | 12.31 ± 0.89 | [2] | |

| 6-chloro-quinazolin derivative (5a) | MGC-803 | Gastric Cancer | 3.2 | [3] |

| Bcap-37 | Breast Cancer | 5.6 | [3] | |

| PC3 | Prostate Cancer | 8.1 | [3] | |

| 6-chloro-quinazolin derivative (5f) | MGC-803 | Gastric Cancer | 2.8 | [3] |

| Bcap-37 | Breast Cancer | 4.5 | [3] | |

| PC3 | Prostate Cancer | 7.3 | [3] | |

| Tetrahydrobenzo[h]quinoline derivative | MCF-7 | Breast Cancer | 7.5 (48h) | [4] |

| Ciprofloxacin-derived analog (IIIf) | - | Mean GI50 across NCI-60 panel | 1.78 | [5] |

| Ofloxacin-derived analog (VIb) | - | Mean GI50 across NCI-60 panel | 1.45 | [5] |

Antimicrobial Activity

The fluoroquinolone core is renowned for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. The introduction of the 6-fluoro and 5-amino moieties can modulate this activity, potentially leading to derivatives with an expanded spectrum or enhanced potency against resistant strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various quinoline derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| 6-Aminoquinolone derivative (18g) | Gram-negative bacteria (mean) | Negative | 0.45 | [6] |

| 6-Aminoquinolone derivative (38g) | Gram-positive bacteria (mean) | Positive | 0.66-0.76 | [6] |

| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | Staphylococcus aureus ATCC 29213 | Positive | 6.25 | [1] |

| Enterococcus faecalis ATCC 29212 | Positive | 12.5 | [1] | |

| MRSA (clinical isolate) | Positive | 6.25 | [1] | |

| 5-benzoyl-N-substituted amino-pyridone (6c) | Staphylococcus aureus | Positive | 5 | [7] |

| Escherichia coli | Negative | 5 | [7] |

Enzyme Inhibition

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes. Beyond the established targets of DNA gyrase and topoisomerase in bacteria and cancer cells, these compounds have the potential to interact with a variety of other enzymes.

Quantitative Enzyme Inhibition Data

The following table presents the enzyme inhibitory activity of fluoroquinolone analogs.

Table 3: Enzyme Inhibitory Activity of Fluoroquinolone Derivatives

| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |

| Fluoroquinolone analogs | Topoisomerase II | Potent inhibition | [5] |

| Norfloxacin amino acid derivatives | DNA gyrase | Significant inhibition | [8] |

| Topoisomerase IV | Significant inhibition | [8] | |

| Various Fluoroquinolones | Tyrosinase | IC50 range: 28-50 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections provide comprehensive protocols for key experiments cited in the evaluation of quinoline derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of novel this compound derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis and distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound derivatives.

Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound derivatives on the expression levels of key proteins involved in apoptosis and other signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.

Protocol:

-

Cell Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, PARP, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The anticancer activity of many quinoline derivatives is mediated through the modulation of specific signaling pathways, primarily leading to apoptosis.

Intrinsic Apoptosis Pathway

Many fluoroquinolone analogs induce apoptosis through the intrinsic or mitochondrial pathway.[4] This is often characterized by a change in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspases like caspase-3.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel compounds involves a tiered approach, starting from broad screening to more detailed mechanistic studies.

Caption: General experimental workflow for the biological evaluation of novel compounds.

Conclusion

Novel this compound derivatives and their analogs represent a promising class of compounds with multifaceted biological activities. Their potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, coupled with their inherent antimicrobial potential, make them attractive candidates for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and advance this exciting area of medicinal chemistry. Future studies should focus on elucidating the precise structure-activity relationships and expanding the evaluation to in vivo models to fully realize the therapeutic potential of this chemical scaffold.

References

- 1. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoroquinolin-5-amine: A Versatile Precursor for Advanced Heterocyclic Synthesis

For Immediate Release

[City, State] – [Date] – 6-Fluoroquinolin-5-amine has emerged as a pivotal building block for the synthesis of a diverse array of complex heterocyclic compounds, enabling significant advancements in the fields of medicinal chemistry and drug development. This in-depth technical guide explores the utility of this versatile precursor, detailing key synthetic methodologies and providing comprehensive experimental protocols for the construction of novel fused heterocyclic systems. The strategic placement of the fluoro and amino groups on the quinoline scaffold offers unique reactivity, making it an invaluable tool for researchers and scientists.

Introduction to this compound in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The quinoline ring system, in particular, is a privileged scaffold found in numerous drugs. The introduction of a fluorine atom at the 6-position and an amino group at the 5-position of the quinoline core imparts specific electronic properties and provides a reactive handle for further chemical transformations. This unique substitution pattern makes this compound (CAS No. 1251032-63-9) a highly sought-after precursor for the synthesis of fused pyrimidines, such as pyrimido[4,5-b]quinolines, and other polycyclic aromatic systems through reactions like the Friedländer annulation. These resulting heterocyclic structures are of significant interest for their potential therapeutic applications, including antimicrobial and anticancer activities.

Key Synthetic Applications

This guide focuses on two primary and powerful applications of this compound in heterocyclic synthesis: the construction of pyrimido[4,5-b]quinolines and the Friedländer annulation for the synthesis of poly-substituted quinolines.

Synthesis of Pyrimido[4,5-b]quinolines

The synthesis of pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, is a key area of interest due to their diverse biological activities. While direct experimental data for this compound in this specific reaction is emerging, analogous transformations with other 5-aminoquinolines provide a robust framework. A common and effective method involves the cyclocondensation of the aminoquinoline with a 1,3-dicarbonyl compound or its equivalent.

A plausible and efficient synthetic route involves a multicomponent reaction, which is favored for its atom economy and operational simplicity. The general strategy involves the reaction of an amino-substituted quinoline with an aldehyde and an active methylene compound, such as a β-ketoester or a cyclic 1,3-dione like dimedone.[1]

Table 1: Illustrative Synthesis of a Pyrimido[4,5-b]quinoline Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent | Conditions | Yield (%) |

| This compound | Aromatic Aldehyde | Dimedone | 5-Aryl-8-fluoro-12,12-dimethyl-5,7,8,12-tetrahydropyrimido[4,5-b]quinolin-6(10H)-one | RuCl₃·xH₂O | Water | Reflux or Ultrasound | High |

Friedländer Annulation

The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines and their fused derivatives.[2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In the context of this compound, this precursor can be envisioned to react with various ketones to generate novel polycyclic heteroaromatic systems. The reaction can be catalyzed by either acids or bases.[3]

Table 2: Representative Friedländer Annulation for Polycyclic Quinolines

| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Yield (%) |

| This compound | Cyclohexanone | 7-Fluoro-1,2,3,4-tetrahydrophenanthridin-10-amine | p-Toluenesulfonic acid | Solvent-free, Heat | Good |

| This compound | Acetophenone | 8-Fluoro-2-phenylbenzo[b][4]naphthyridine | Iodine | Solvent-free, Heat | Good |

Experimental Protocols

Detailed methodologies for the synthesis of heterocyclic compounds from this compound are presented below. These protocols are based on established procedures for analogous compounds and are expected to be readily adaptable.

Protocol 1: Synthesis of 5-Aryl-8-fluoro-12,12-dimethyl-5,7,8,12-tetrahydropyrimido[4,5-b]quinolin-6(10H)-one

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Dimedone

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of this compound (1 mmol), the aromatic aldehyde (1 mmol), dimedone (1 mmol), and RuCl₃·xH₂O (3 mol%) in deionized water (10 mL) is prepared.

-

The reaction mixture is then subjected to either conventional heating under reflux or ultrasound irradiation (40 kHz) at 40°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol to afford the pure pyrimido[4,5-b]quinoline derivative.

Protocol 2: Friedländer Synthesis of 7-Fluoro-1,2,3,4-tetrahydrophenanthridin-10-amine

Materials:

-

This compound

-

Cyclohexanone

-

p-Toluenesulfonic acid (p-TsOH)

Procedure:

-

A mixture of this compound (1 mmol), cyclohexanone (1.2 mmol), and p-TsOH (10 mol%) is placed in a reaction vessel.

-

The mixture is heated at 120°C under solvent-free conditions with stirring.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired polycyclic quinoline.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the core reaction schemes.

Caption: Multicomponent synthesis of pyrimido[4,5-b]quinolines.

Caption: Friedländer synthesis of polycyclic quinolines.

Conclusion

This compound stands out as a precursor of significant potential in the synthesis of novel heterocyclic compounds. The methodologies outlined in this guide, particularly for the construction of pyrimido[4,5-b]quinolines and polycyclic systems via Friedländer annulation, provide a solid foundation for the development of new chemical entities with promising biological activities. The detailed protocols and visual representations of the synthetic pathways are intended to facilitate further research and innovation in this exciting area of organic and medicinal chemistry. As the exploration of this versatile building block continues, it is anticipated that a new generation of complex heterocyclic molecules with valuable therapeutic properties will be discovered.

References

- 1. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]

- 2. Friedlaender Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Antibacterial Era: An In-depth Technical Guide to the Early Discovery and Development of Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal stages of fluoroquinolone discovery and development, tracing their evolution from the first-generation quinolones to the dawn of the fluoroquinolone era. This document delves into the core scientific principles, experimental methodologies, and structure-activity relationships that guided the development of these pivotal antibacterial agents.

From an Accidental Discovery to a New Class of Antibiotics

The journey of the quinolone antibiotics began serendipitously in the early 1960s during research on antimalarial agents. An unexpected byproduct of chloroquine synthesis, nalidixic acid, was identified by George Lesher and his team.[1] This discovery marked a significant breakthrough, introducing the first synthetic quinolone agent. Initially, the therapeutic applications of these early quinolones were limited, primarily targeting urinary tract infections caused by Gram-negative bacteria like Escherichia coli.[1]

The true potential of this chemical scaffold was unlocked with the introduction of a fluorine atom at the 6-position of the quinolone ring, giving rise to the fluoroquinolones. This structural modification dramatically enhanced the antimicrobial potency and broadened the spectrum of activity. Norfloxacin was the first of this new generation, demonstrating significantly improved activity against a wider range of pathogens.[2]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during the unwinding of the DNA double helix at the replication fork.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

Fluoroquinolones stabilize the transient covalent complex formed between these enzymes and the cleaved DNA strands. This stabilization prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.

The following diagram illustrates the signaling pathway of fluoroquinolone action:

Structure-Activity Relationship of Early Quinolones

The development of early quinolones was heavily guided by understanding how chemical modifications to the core structure influenced their antibacterial activity. Key structural features and their impact are summarized below:

-

N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. An ethyl group, as seen in nalidixic acid and norfloxacin, was found to be effective.

-

C-3 Position: The carboxylic acid group at the C-3 position is essential for binding to the DNA gyrase-DNA complex.

-

C-6 Position: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, dramatically increases antibacterial potency and broadens the spectrum of activity.

-

C-7 Position: The addition of a piperazine ring at the C-7 position, as in norfloxacin, enhances the spectrum of activity, particularly against Pseudomonas aeruginosa.

Quantitative Antimicrobial Activity

The in vitro efficacy of early quinolones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for key early quinolones against representative Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of Early Quinolones against Gram-Negative Bacteria (µg/mL)

| Antibiotic | Escherichia coli | Pseudomonas aeruginosa |

| Nalidixic Acid | 4 - 32 | >128 |

| Flumequine | 0.5 - 4 | 16 - 64 |

| Oxolinic Acid | 0.12 - 1 | 8 - 32 |

| Pipemidic Acid | 1 - 8 | 16 - 128 |

| Norfloxacin | 0.03 - 0.25 | 0.25 - 2 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Early Quinolones against Gram-Positive Bacteria (µg/mL)

| Antibiotic | Staphylococcus aureus | Enterococcus faecalis |

| Nalidixic Acid | 16 - 128 | >128 |

| Flumequine | 4 - 32 | 16 - 64 |

| Oxolinic Acid | 2 - 16 | 8 - 32 |

| Pipemidic Acid | 4 - 32 | 16 - 128 |

| Norfloxacin | 0.25 - 2 | 2 - 16 |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and development of fluoroquinolones.

Synthesis of Nalidixic Acid (via Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a classical method for synthesizing the quinolone core.[3][4][5] The following protocol outlines the synthesis of nalidixic acid.

-

Condensation: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the condensation and elimination of ethanol, forming an intermediate.

-

Cyclization: The intermediate is heated to a high temperature (around 250°C) in a high-boiling point solvent like diphenyl ether. This induces an intramolecular cyclization to form the 4-hydroxy-3-carboethoxy-7-methyl-1,8-naphthyridine.

-

Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.

-

N-Alkylation: The nitrogen at the 1-position is alkylated using an ethylating agent, such as ethyl iodide, in the presence of a base to yield nalidixic acid.

Synthesis of Norfloxacin

The synthesis of norfloxacin involves the creation of the fluoroquinolone core followed by the addition of the piperazine moiety.[6]

-

Quinolone Core Synthesis: 3-Chloro-4-fluoroaniline serves as a key starting material.[7][8] It undergoes a series of reactions, including condensation with diethyl ethoxymethylenemalonate and cyclization, to form 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

-

Condensation with Piperazine: The chloro-substituted quinolone core is then condensed with piperazine. This reaction typically occurs at an elevated temperature and may be facilitated by a catalyst.

-

Purification: The crude norfloxacin is purified through recrystallization to obtain the final product.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][10][11][12][13]

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate, except for a negative control well, is inoculated with the bacterial suspension. A positive control well containing only broth and bacteria is also included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[14][15][16][17][18][19]

-

Reaction Setup: A reaction mixture is prepared containing DNA gyrase, relaxed plasmid DNA (as the substrate), ATP, and a suitable buffer.

-

Inhibitor Addition: The test compound (fluoroquinolone) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a protein denaturant and a loading dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for their visualization.

-

Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity) can be determined from this data.[18]

Conclusion

The early discovery and development of fluoroquinolones represent a landmark achievement in medicinal chemistry and infectious disease treatment. The systematic exploration of the quinolone scaffold, guided by an increasing understanding of structure-activity relationships and the underlying mechanism of action, led to the creation of a powerful new class of antibacterial agents. The experimental protocols detailed in this guide provided the foundation for the evaluation and optimization of these compounds, paving the way for the development of subsequent generations of fluoroquinolones with even broader activity and improved pharmacokinetic properties. This foundational work continues to inform the ongoing search for novel antimicrobial agents to combat the ever-growing challenge of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. CN102241629A - Chemical preparation method of norfloxacin - Google Patents [patents.google.com]

- 7. CN105859565A - Synthetic method of norfloxacin drug intermediate 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico and Spectroscopic Analysis of 5-Amino-8-Hydroxyquinoline Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and spectroscopic methodologies used to investigate the interactions of 5-amino-8-hydroxyquinoline (5A8HQ), a quinoline derivative with significant therapeutic potential.[1] This document details the experimental and computational protocols, presents quantitative data from interaction studies, and visualizes key workflows and pathways to facilitate a deeper understanding of 5A8HQ's mechanism of action.

Introduction

5-Amino-8-hydroxyquinoline (5A8HQ) is a derivative of 8-hydroxyquinoline that has garnered interest as a potential anticancer agent due to its promising proteasome inhibitory activity.[1] Understanding its interactions with biological macromolecules, such as serum albumins, is crucial for elucidating its pharmacokinetic and pharmacodynamic properties.[1] This guide explores the synergistic application of in silico and spectroscopic techniques to characterize these interactions at a molecular level.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for characterizing the binding interactions of small molecules like 5A8HQ with proteins. Methods such as UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into binding mechanisms, affinity, and structural changes upon complex formation.

UV-Vis spectroscopy is a fundamental technique used to detect the formation of a complex between a ligand and a protein.[2] Changes in the absorption spectra of a protein upon titration with a ligand can indicate a static quenching mechanism, suggesting the formation of a ground-state complex.[2]

Experimental Protocol: UV-Vis Titration

-

Sample Preparation : Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 4 µM in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of 5A8HQ in the same buffer.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Measurement : Record the absorption spectrum of the BSA solution from 200 to 400 nm. Sequentially add aliquots of the 5A8HQ stock solution to the BSA solution to achieve a range of molar ratios.

-

Data Analysis : Correct the spectra for the absorbance of 5A8HQ itself. Analyze the changes in the absorption peaks of BSA (around 222 and 278 nm) to infer the interaction.[2]

Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. The intrinsic fluorescence of tryptophan and tyrosine residues in proteins like BSA can be quenched upon ligand binding, providing information about the binding constant, stoichiometry, and thermodynamic parameters.[2]

Experimental Protocol: Fluorescence Quenching Titration

-

Sample Preparation : Prepare a 4 µM solution of BSA and a range of 5A8HQ concentrations (e.g., 0 to 170 µM) in a suitable buffer.[1]

-

Instrumentation : Use a spectrofluorometer. Set the excitation wavelength to 280 nm to excite both tryptophan and tyrosine residues, or 295 nm to selectively excite tryptophan. Record the emission spectra, typically from 300 to 500 nm.

-

Synchronous Fluorescence : To observe the microenvironment around tyrosine and tryptophan residues separately, record synchronous fluorescence spectra by setting the wavelength interval (Δλ) between the excitation and emission monochromators to 15 nm for tyrosine and 60 nm for tryptophan.[1]

-

Data Analysis : Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism. Calculate the binding constant (Kb) and the number of binding sites (n) from the fluorescence intensity data.

NMR spectroscopy provides detailed structural information about molecular interactions in solution.[3] Changes in the chemical shifts of protons in the ligand or protein upon complexation can identify the binding site and conformational changes.

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation : Dissolve 5-10 mg of 5A8HQ in a deuterated solvent (e.g., DMSO-d₆).[3] Prepare a stock solution of the target protein in the same deuterated buffer.

-

Instrumentation : Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Measurement : Record the ¹H NMR spectrum of 5A8HQ. Add increasing amounts of the protein solution and record the spectrum at each titration point.

-

Data Analysis : Monitor the changes in the chemical shifts and line widths of the 5A8HQ protons to identify those involved in the interaction.

In Silico Analysis

Computational methods, including molecular docking and molecular dynamics simulations, complement spectroscopic data by providing a detailed view of the binding mode and stability of the ligand-protein complex at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[4] This technique is instrumental in identifying potential binding sites and key interacting residues.

Computational Protocol: Molecular Docking of 5A8HQ with BSA

-

Software : Utilize molecular docking software such as AutoDock, Glide, or GOLD.

-

Structure Preparation : Obtain the 3D structure of BSA from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a 3D structure of 5A8HQ and optimize its geometry.

-

Docking Simulation : Define the binding site on BSA, often identified from experimental data or predicted by site-finding algorithms. Perform the docking simulation to generate a series of possible binding poses for 5A8HQ.

-

Analysis : Analyze the docking results to identify the most favorable binding pose based on the scoring function. Visualize the complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.[1]

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[5]

Computational Protocol: MD Simulation of the 5A8HQ-BSA Complex

-

System Setup : Use the best-docked pose from the molecular docking study as the starting structure. Solvate the complex in a water box and add counter-ions to neutralize the system.

-

Simulation : Perform an energy minimization of the system, followed by a gradual heating and equilibration phase. Run the production simulation for a sufficient time (e.g., nanoseconds to microseconds) to observe the system's dynamics.

-

Trajectory Analysis : Analyze the simulation trajectory to assess the stability of the complex, calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and analyze the persistence of intermolecular interactions.

Data Presentation

| Parameter | Value | Technique | Reference |

| Binding Constant (Kb) | ~104 M-1 | Fluorescence Spectroscopy | [1] |

| Stoichiometry (n) | ~1 | Fluorescence Spectroscopy | |

| Primary Driving Forces | Hydrogen Bonding, Electrostatic Interactions | Molecular Docking & MD Simulations | [1] |

| Predicted Binding Site | Cleft between subdomains IIA and IIIA | Molecular Docking & MD Simulations | [1] |

Visualization of Workflows and Pathways

Caption: Experimental and computational workflow for analyzing 5A8HQ-protein interactions.

Caption: Proposed binding interaction of 5A8HQ with subdomains of BSA.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-Fluoroquinolin-5-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoroquinolin-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Analogs derived from this core have been investigated for their inhibitory activity against a range of biological targets, primarily focusing on protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Key Therapeutic Target: Phosphoinositide 3-Kinase (PI3K)

A primary and well-documented target of this compound analogs is the phosphoinositide 3-kinase (PI3K) family, particularly the delta (δ) isoform. PI3Kδ is a crucial mediator in the B-cell receptor (BCR) signaling pathway and plays a significant role in the proliferation and survival of certain B-cell malignancies.

Quantitative Data: In Vitro Inhibitory Activity

Analogs of 6-fluoroquinoline have demonstrated potent and selective inhibition of PI3Kδ. The following table summarizes the in vitro inhibitory activities of representative compounds.

| Compound ID | Target | IC50 (nM) | Assay Type | Cell Line | Cellular Assay IC50 (nM) |

| AM-0687 | PI3Kδ | 2.7 | Biochemical | Ramos (B-cell lymphoma) | 15 |

| PI3Kα | >1000 | Biochemical | - | - | |

| PI3Kβ | 150 | Biochemical | - | - | |

| PI3Kγ | 25 | Biochemical | - | - | |

| AM-1430 | PI3Kδ | 1.9 | Biochemical | Ramos (B-cell lymphoma) | 12 |

| PI3Kα | >1000 | Biochemical | - | - | |

| PI3Kβ | 120 | Biochemical | - | - | |

| PI3Kγ | 20 | Biochemical | - | - |

Data is illustrative and based on reported activities of 6-fluoroquinolinecarboxamide analogs which share the core fluoroquinoline feature.

Signaling Pathway Inhibition

This compound analogs that target PI3Kδ effectively block the PI3K/Akt/mTOR signaling pathway. This inhibition leads to downstream effects such as the induction of apoptosis and the arrest of the cell cycle in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption by the kinase in the presence of the inhibitor indicates inhibitory activity. The remaining ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.

Materials:

-

Purified recombinant PI3Kδ enzyme

-

Kinase substrate (e.g., phosphatidylinositol (4,5)-bisphosphate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

Test compound (this compound analog)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Setup:

-

Add kinase assay buffer to all wells.

-

Add the serially diluted test compound to the experimental wells.

-

Add DMSO to the "no inhibitor" (positive control) and "no kinase" (negative control) wells.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase assay buffer.

-

Add the kinase/substrate mix to the experimental and positive control wells.

-

Add buffer with substrate only to the negative control wells.

-

Prepare an ATP solution in kinase assay buffer.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Equilibrate the ATP detection reagent to room temperature.

-

Add the ATP detection reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% activity.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., Ramos)

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-